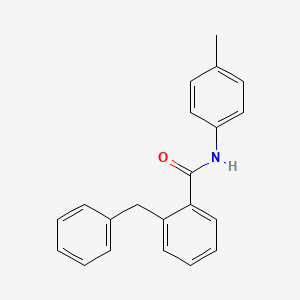![molecular formula C12H18O5 B14354439 dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate CAS No. 90161-17-4](/img/structure/B14354439.png)
dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (1S,7R)-8-oxabicyclo[520]nonane-9,9-dicarboxylate is a bicyclic compound with a unique structure that includes an oxabicyclo ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate typically involves the formation of the bicyclic core through cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic core.
Substitution: Substitution reactions can occur at various positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers with unique properties.
Mecanismo De Acción
The mechanism of action of dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, where it can modulate the activity of the target. This modulation can occur through various pathways, including inhibition or activation of enzymatic activity.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl (1S,7R)-8-(hydroxymethyl)bicyclo[5.2.0]non-8-ene-1,7-dicarboxylate
- Bicyclo[3.3.1]nonane derivatives
Uniqueness
Dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate is unique due to its oxabicyclo ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other bicyclic compounds may not be suitable.
Propiedades
Número CAS |
90161-17-4 |
|---|---|
Fórmula molecular |
C12H18O5 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate |
InChI |
InChI=1S/C12H18O5/c1-15-10(13)12(11(14)16-2)8-6-4-3-5-7-9(8)17-12/h8-9H,3-7H2,1-2H3/t8-,9+/m0/s1 |
Clave InChI |
UIQKOLRVUXXAMW-DTWKUNHWSA-N |
SMILES isomérico |
COC(=O)C1([C@H]2CCCCC[C@H]2O1)C(=O)OC |
SMILES canónico |
COC(=O)C1(C2CCCCCC2O1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


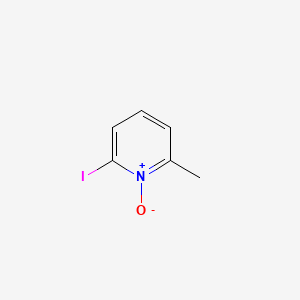
![N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B14354365.png)
![N~2~-(Naphthalen-1-yl)bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14354367.png)
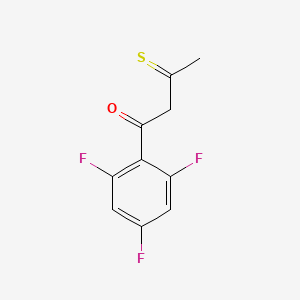

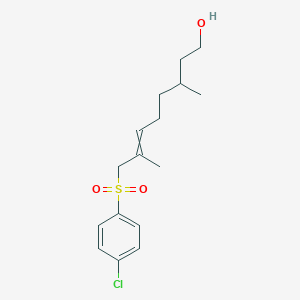
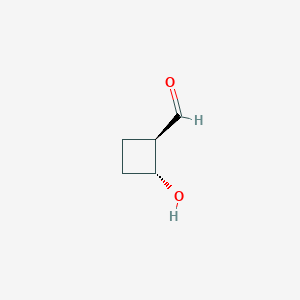
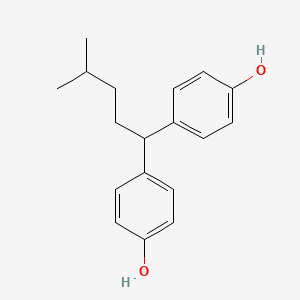
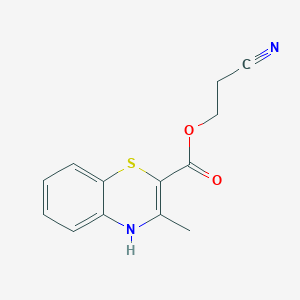
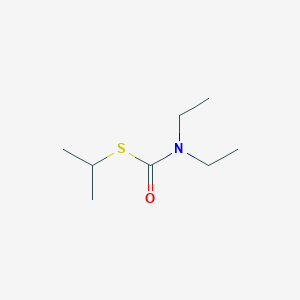
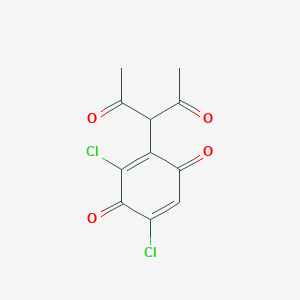
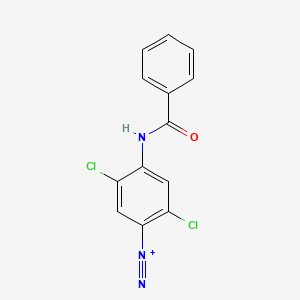
![[1,1'-Biphenyl]-3-YL octanoate](/img/structure/B14354433.png)
